molecular formula C22H31N7O2 B12479239 6-(4-Benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

6-(4-Benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B12479239
M. Wt: 425.5 g/mol
InChI Key: VUKNRQIYKAIHTF-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and subsequent functionalization with piperidine and piperazine derivatives. Common reagents used in these steps include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidine and piperazine rings.

    Reduction Products: Amino derivatives of the pyrimidine core.

    Substitution Products: Various substituted pyrimidines with different functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
  • 6-(4-Benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-aminopyrimidin-4-amine

Uniqueness

The unique combination of functional groups in 6-(4-Benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine may confer specific properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C22H31N7O2

Molecular Weight

425.5 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C22H31N7O2/c1-2-26-12-14-28(15-13-26)22-24-20(23)19(29(30)31)21(25-22)27-10-8-18(9-11-27)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3,(H2,23,24,25)

InChI Key

VUKNRQIYKAIHTF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

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